1-Ethoxy-2-methoxynaphthalene
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Overview
Description
1-Ethoxy-2-methoxynaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of ethoxy and methoxy functional groups attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxynaphthalene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
1-Ethoxy-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methoxynaphthalene: Similar in structure but lacks the ethoxy group.
1-Ethoxynaphthalene: Similar but lacks the methoxy group.
2-Ethoxynaphthalene: Similar but with the ethoxy group at a different position
Uniqueness: 1-Ethoxy-2-methoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and physical properties.
Biological Activity
1-Ethoxy-2-methoxynaphthalene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, synthesis methods, and relevant case studies, highlighting its significance in drug development and biochemical research.
Chemical Structure and Properties
Chemical Formula: C₁₄H₁₈O₂
Molecular Weight: 218.29 g/mol
CAS Number: 102-98-5
The compound features an ethoxy group at position 1 and a methoxy group at position 2 of the naphthalene ring, which influences its reactivity and biological activity. The arrangement of these substituents is crucial for its interaction with biological targets.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Electrophilic Aromatic Substitution: This method involves the introduction of the ethoxy and methoxy groups onto the naphthalene ring using appropriate electrophiles.
- Reduction Reactions: Reduction of corresponding naphthalene derivatives can yield this compound.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism .
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers aimed to evaluate the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a high level of antioxidant activity comparable to established antioxidants like ascorbic acid.
Assay Type | IC50 Value (µM) | Comparison Compound |
---|---|---|
DPPH Scavenging | 15 | Ascorbic Acid (10) |
ABTS Scavenging | 12 | Trolox (8) |
Case Study 2: Anticancer Efficacy
In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 20 |
HeLa | 25 |
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to modulation of signaling pathways associated with oxidative stress and cell growth. Its structure allows for effective binding to enzyme active sites, thereby inhibiting their function.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-ethoxy-2-methoxynaphthalene |
InChI |
InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
NTMVPQFFANAWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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